An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-4-(trifluoromethyl)-1H-pyrrole
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-4-(trifluoromethyl)-1H-pyrrole
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the key physicochemical properties of 3-Ethyl-4-(trifluoromethyl)-1H-pyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on the foundational principles and detailed experimental protocols for determining its essential physicochemical parameters. By providing a robust framework for experimental design and data interpretation, this guide aims to empower researchers, scientists, and drug development professionals in their work with this and similar novel chemical entities.
Introduction: The Significance of Substituted Pyrroles
Pyrrole derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including natural products and synthetic drugs. The introduction of substituents such as ethyl and trifluoromethyl groups can significantly modulate the physicochemical properties of the pyrrole ring, influencing its pharmacokinetic and pharmacodynamic profile. The trifluoromethyl group, in particular, is a common bioisostere for a methyl or ethyl group and is known to enhance metabolic stability, membrane permeability, and binding affinity by altering electronic properties and lipophilicity. Understanding the precise physicochemical characteristics of 3-Ethyl-4-(trifluoromethyl)-1H-pyrrole is therefore a critical step in the rational design of new therapeutic agents and functional materials.
Molecular Structure and Computed Properties
| Property | Value (Predicted/Inferred) | Source/Method |
| Molecular Formula | C₇H₈F₃N | - |
| Molecular Weight | 179.14 g/mol | - |
| CAS Number | 119982-26-2 | [1] |
| Topological Polar Surface Area (TPSA) | 42.23 Ų (for a similar structure) | [2] |
| XLogP | 2.225 (for a similar structure) | [2] |
Experimental Determination of Key Physicochemical Properties
The following sections provide detailed, field-proven methodologies for the experimental determination of the core physicochemical properties of 3-Ethyl-4-(trifluoromethyl)-1H-pyrrole. The emphasis is on the causality behind experimental choices to ensure the generation of reliable and reproducible data.
Lipophilicity: Octanol-Water Partition Coefficient (LogP) and Distribution Coefficient (LogD)
Expertise & Experience: Lipophilicity is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME). The octanol-water partition coefficient (LogP) for the neutral form of a molecule and the distribution coefficient (LogD) at a specific pH are standard measures of this property. The "shake-flask" method remains the gold standard for its direct and unambiguous measurement.[3]
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
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Preparation of Pre-Saturated Solvents: Equilibrate n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) by stirring them together for 24 hours to ensure mutual saturation. Separate the two phases.
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Sample Preparation: Prepare a stock solution of 3-Ethyl-4-(trifluoromethyl)-1H-pyrrole in the pre-saturated n-octanol. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues.
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Partitioning: In a screw-cap vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.
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Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25 °C) to allow for the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
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Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
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Calculation:
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LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ) for the neutral species.
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LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Buffer at specific pH] )
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Trustworthiness: This protocol is self-validating by running appropriate controls, including a blank (solvents only) and a standard of known LogP to ensure the accuracy of the experimental setup and analytical method.
Caption: Interdependence of key physicochemical properties in drug development.
Melting Point
Expertise & Experience: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. A sharp melting point range is indicative of high purity.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: Finely powder a small amount of the dry crystalline 3-Ethyl-4-(trifluoromethyl)-1H-pyrrole.
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Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Trustworthiness: Calibration of the melting point apparatus with certified standards is crucial for obtaining accurate results.
Spectral Analysis
Expertise & Experience: Spectroscopic techniques are essential for structural elucidation and confirmation of identity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the structure of 3-Ethyl-4-(trifluoromethyl)-1H-pyrrole. The ¹H NMR will show characteristic signals for the ethyl group and the pyrrole ring protons. The ¹⁹F NMR will provide a distinct signal for the trifluoromethyl group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be used.
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Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of characteristic functional groups, such as the N-H stretch of the pyrrole ring and C-F stretching vibrations of the trifluoromethyl group.
General Protocol for NMR Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of the compound.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
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Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
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Analysis: Place the NMR tube in the spectrometer and acquire the desired spectra.
Conclusion
While direct experimental data for 3-Ethyl-4-(trifluoromethyl)-1H-pyrrole is currently sparse, this guide provides a robust framework for its comprehensive physicochemical characterization. The detailed protocols outlined herein are based on established, reliable methods that will enable researchers to generate high-quality data. A thorough understanding of these properties is fundamental to advancing the development of this and other novel pyrrole derivatives for their intended applications in science and medicine.
References
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Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC . Source: National Center for Biotechnology Information, URL: [Link]
-
3-ethyl-4-methyl-1H-pyrrole | C7H11N | CID 10877070 - PubChem . Source: PubChem, URL: [Link]
-
Chapter 1: Physicochemical Properties - Books . Source: Royal Society of Chemistry, URL: [Link]
-
Supporting Information . Source: Royal Society of Chemistry, URL: [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery . Source: Technology Networks, URL: [Link]
-
1H-Pyrrole, 3-ethyl-2,4,5-trimethyl- - the NIST WebBook . Source: NIST, URL: [Link]
-
New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles - MDPI . Source: MDPI, URL: [Link]
-
Ethyl 4-(trifluoromethyl)-1h-pyrrole-3-carboxylate (C8H8F3NO2) - PubChemLite . Source: PubChemLite, URL: [Link]
-
4 - Organic Syntheses Procedure . Source: Organic Syntheses, URL: [Link]
-
Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues | Request PDF . Source: ResearchGate, URL: [Link]
-
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC - NIH . Source: National Center for Biotechnology Information, URL: [Link]
-
Pyrrole synthesis - Organic Chemistry Portal . Source: Organic Chemistry Portal, URL: [Link]
-
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- - the NIST WebBook . Source: NIST, URL: [Link]
-
1H-Pyrrole, 3-ethyl-2,4-dimethyl- - the NIST WebBook . Source: NIST, URL: [Link]
